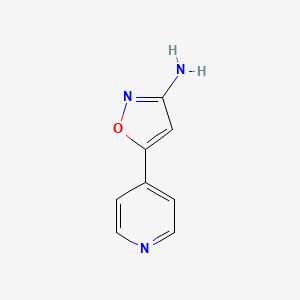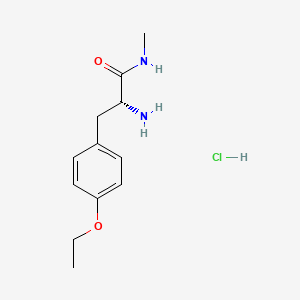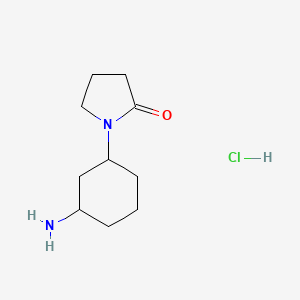
1-(3-Aminocyclohexyl)pyrrolidin-2-one hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Aminocyclohexyl)pyrrolidin-2-one hydrochloride is a chemical compound that features a pyrrolidin-2-one core with a 3-aminocyclohexyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Aminocyclohexyl)pyrrolidin-2-one hydrochloride typically involves the following steps:
-
Formation of the Pyrrolidin-2-one Core: : The pyrrolidin-2-one core can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of γ-butyrolactone with ammonia or primary amines under acidic conditions to form the pyrrolidin-2-one ring.
-
Introduction of the 3-Aminocyclohexyl Group: : The 3-aminocyclohexyl group can be introduced via a nucleophilic substitution reaction. This involves the reaction of cyclohexylamine with a suitable leaving group on the pyrrolidin-2-one ring, such as a halide or tosylate.
-
Hydrochloride Formation: : The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and yield. This often includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Aminocyclohexyl)pyrrolidin-2-one hydrochloride can undergo various chemical reactions, including:
-
Oxidation: : The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups. Common oxidizing agents include potassium permanganate and chromium trioxide.
-
Reduction: : Reduction reactions can be used to modify the functional groups on the compound. For example, catalytic hydrogenation can reduce double bonds or nitro groups to amines.
-
Substitution: : Nucleophilic substitution reactions can introduce new substituents onto the pyrrolidin-2-one ring. Common reagents include alkyl halides and sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C)
Substitution: Alkyl halides (e.g., methyl iodide), sulfonates (e.g., tosyl chloride)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.
Applications De Recherche Scientifique
1-(3-Aminocyclohexyl)pyrrolidin-2-one hydrochloride has several scientific research applications:
Chemistry: It serves as a versatile intermediate in organic synthesis, allowing for the construction of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its structural features.
Industry: It may be used in the synthesis of specialty chemicals and materials with specific functional properties.
Mécanisme D'action
The mechanism of action of 1-(3-Aminocyclohexyl)pyrrolidin-2-one hydrochloride depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The aminocyclohexyl group can enhance binding affinity and specificity, while the pyrrolidin-2-one core provides a stable scaffold for further modifications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(3-Aminocyclohexyl)pyrrolidin-2-one
- 1-(3-Aminocyclohexyl)pyrrolidin-2-one acetate
- 1-(3-Aminocyclohexyl)pyrrolidin-2-one sulfate
Uniqueness
1-(3-Aminocyclohexyl)pyrrolidin-2-one hydrochloride is unique due to its specific combination of the aminocyclohexyl group and the pyrrolidin-2-one core. This combination imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Propriétés
Formule moléculaire |
C10H19ClN2O |
|---|---|
Poids moléculaire |
218.72 g/mol |
Nom IUPAC |
1-(3-aminocyclohexyl)pyrrolidin-2-one;hydrochloride |
InChI |
InChI=1S/C10H18N2O.ClH/c11-8-3-1-4-9(7-8)12-6-2-5-10(12)13;/h8-9H,1-7,11H2;1H |
Clé InChI |
QJOFVUIBFLKURT-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CC(C1)N2CCCC2=O)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-(difluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-aminedihydrochloride](/img/structure/B13540926.png)
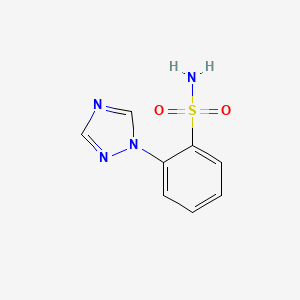
![1-[2-(2-Aminoethyl)-3-methylpiperidin-1-yl]-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one hydrochloride](/img/structure/B13540937.png)
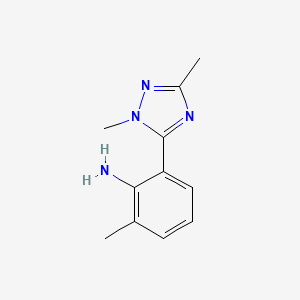
![Methyl 2-isopropyl-5-methyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13540960.png)





